molecular formula C14H13Cl2NO4S B12571655 3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride CAS No. 306934-73-6

3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B12571655
CAS No.: 306934-73-6
M. Wt: 362.2 g/mol
InChI Key: JKOIXMIEGXFIJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps:

    Formation of the Spirocyclic Structure: The spirocyclic azaspiro structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride.

    Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent such as chlorine gas or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonic acid or sulfonamide group.

    Oxidation Reactions: The spirocyclic structure can be oxidized under strong oxidizing conditions to form various oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride: has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into target molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify the structure and function of biomolecules, such as enzymes and receptors, by forming stable sulfonamide or sulfonate linkages.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzenesulfonyl chloride: Lacks the spirocyclic structure, making it less complex.

    4-Aminobenzene-1-sulfonyl chloride: Contains an amino group instead of the spirocyclic structure.

    N-Acetylsulfanilyl chloride: Features an acetyl group in place of the spirocyclic structure.

Uniqueness

Properties

CAS No.

306934-73-6

Molecular Formula

C14H13Cl2NO4S

Molecular Weight

362.2 g/mol

IUPAC Name

3-chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C14H13Cl2NO4S/c15-10-7-9(22(16,20)21)3-4-11(10)17-12(18)8-14(13(17)19)5-1-2-6-14/h3-4,7H,1-2,5-6,8H2

InChI Key

JKOIXMIEGXFIJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=C(C=C(C=C3)S(=O)(=O)Cl)Cl

Origin of Product

United States

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